molecular formula C17H23BO6 B13406521 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

Cat. No.: B13406521
M. Wt: 334.2 g/mol
InChI Key: NHXITRONPOCZLX-UHFFFAOYSA-N
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Description

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of chromanones This compound is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to a chromanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the methoxymethoxy group and the dioxaborolan group onto the chromanone core. Common reagents used in these reactions include boronic acids, methoxymethyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxymethoxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The methoxymethoxy and dioxaborolan groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one: Lacks the methoxymethoxy group, which may affect its reactivity and applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one: Lacks both the methoxymethoxy and methoxy groups, resulting in different chemical properties.

Uniqueness

The presence of both the methoxymethoxy and dioxaborolan groups in 7-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one makes it unique compared to similar compounds

Properties

Molecular Formula

C17H23BO6

Molecular Weight

334.2 g/mol

IUPAC Name

7-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-8-11(22-10-20-5)9-14-15(12)13(19)6-7-21-14/h8-9H,6-7,10H2,1-5H3

InChI Key

NHXITRONPOCZLX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=O)CCO3)OCOC

Origin of Product

United States

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